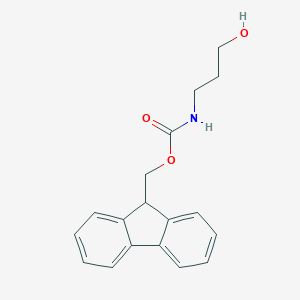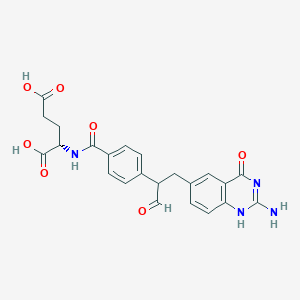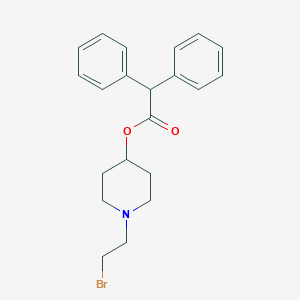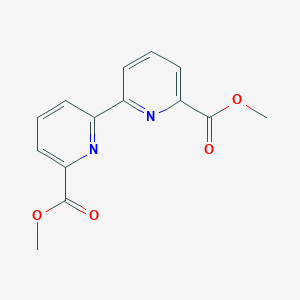
Flomoxef
Descripción general
Descripción
Flomoxef es un antibiótico oxacéfamo sintético, sintetizado por primera vez en Japón en la década de 1980 . Pertenece a la clase de antibióticos β-lactámicos, que actúan uniéndose a las proteínas de unión a la penicilina, interfiriendo así con la síntesis de la pared celular bacteriana . This compound es conocido por su actividad de amplio espectro contra bacterias grampositivas y gramnegativas, incluidos los anaerobios .
Mecanismo De Acción
Flomoxef ejerce sus efectos uniéndose a las proteínas de unión a la penicilina, que son esenciales para la síntesis de la pared celular bacteriana . Esta unión evita el paso de transpeptidación de la síntesis de peptidoglicano, lo que lleva a la inhibición de la biosíntesis de la pared celular y finalmente causa la muerte celular bacteriana . This compound es particularmente eficaz contra las bacterias que producen β-lactamasas de espectro extendido, que degradan otros antibióticos β-lactámicos .
Compuestos similares:
Cefmetazol: Otro antibiótico β-lactámico con actividad antibacteriana similar.
Cefoxitina: Un antibiótico cefamicínico con eficacia comparable.
Meropenem: Un antibiótico carbapenémico que se utiliza a menudo como alternativa.
Unicidad: This compound es único debido a su estabilidad frente a las β-lactamasas de espectro extendido y su actividad de amplio espectro . A diferencia de otros antibióticos β-lactámicos, this compound es eficaz contra bacterias grampositivas y gramnegativas, incluidos los anaerobios .
Análisis Bioquímico
Biochemical Properties
Flomoxef plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound exhibits stability to β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to exhibit bactericidal activity against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae . This compound influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and division. This inhibition leads to cell lysis and death, effectively reducing the bacterial load in infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . This compound’s unique structure, with an oxygen substitution for sulfur and a 7-α-methoxy group in the cephalosporin core, contributes to its high antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at high concentrations . The stability of this compound in the presence of β-lactamases and its binding affinity to penicillin-binding proteins contribute to its sustained antibacterial activity over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for effective treatment of bacterial infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the antibacterial activity of this compound correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (fT>MIC) and the ratio of the area under the free drug concentration-time curve for a 24-hour period to the MIC (fAUC24/MIC) . Higher dosages of this compound have been associated with increased bactericidal activity, while lower dosages may result in reduced efficacy . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways of this compound involve its conversion to inactive metabolites, which are then eliminated from the body . The effects of this compound on metabolic flux and metabolite levels have been studied, indicating its role in altering bacterial metabolism and growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to penetrate well into tissues and body fluids, including the cerebrospinal fluid, making it effective for treating central nervous system infections . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . Its localization and accumulation in infected tissues contribute to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial activity. This compound targets penicillin-binding proteins (PBPs) located in the bacterial cell membrane, inhibiting cell wall synthesis . This targeting is facilitated by specific binding interactions and post-translational modifications that direct this compound to the bacterial cell wall . The subcellular localization of this compound is critical for its function and effectiveness in treating bacterial infections .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de flomoxef implica varios pasos clave. Un método incluye la acidificación de un intermedio de this compound para obtener un líquido de reacción, seguido de lavado con agua, extracción y filtración aséptica . El producto final se obtiene mediante un paso de cristalización por disolución, que asegura una pureza superior al 99,90% .
Métodos de producción industrial: En entornos industriales, el this compound sódico se prepara añadiendo una solución de bicarbonato de sodio al ácido this compound mientras se agita a una temperatura de 0-10 °C hasta que el valor de pH de la solución de reacción alcanza 4,2-5,2 . La solución se extrae, decolora y filtra para obtener this compound sódico con una pureza de al menos el 99% .
Análisis De Reacciones Químicas
Tipos de reacciones: Flomoxef experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, aunque los estudios detallados sobre esto son limitados.
Reducción: Las reacciones de reducción son menos comunes para this compound.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus cadenas laterales.
Reactivos y condiciones comunes:
Oxidación: Típicamente implica agentes oxidantes como el peróxido de hidrógeno.
Sustitución: Puede involucrar reactivos como halógenos u otros nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con cadenas laterales modificadas.
Aplicaciones Científicas De Investigación
Flomoxef tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar antibióticos β-lactámicos.
Biología: Investigado por sus efectos sobre la síntesis de la pared celular bacteriana.
Industria: Employed in the development of new antibiotics and antimicrobial agents.
Comparación Con Compuestos Similares
Cefmetazole: Another β-lactam antibiotic with similar antibacterial activity.
Cefoxitin: A cephamycin antibiotic with comparable efficacy.
Meropenem: A carbapenem antibiotic often used as an alternative.
Uniqueness: Flomoxef is unique due to its stability against extended-spectrum β-lactamases and its broad-spectrum activity . Unlike some other β-lactam antibiotics, this compound is effective against both Gram-positive and Gram-negative bacteria, including anaerobes .
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBTBZOWWGKMK-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048845 | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-00-6 | |
| Record name | Flomoxef | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99665-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flomoxef [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flomoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOMOXEF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flomoxef exert its antibacterial effect?
A: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , ] By binding to these enzymes, this compound disrupts peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What are the structural features of this compound?
A: this compound is characterized by its oxacephem core structure, distinguished by an oxygen atom replacing the sulfur atom found in traditional cephalosporins. [, ] It also possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) side chain at the 3'-position and a difluoromethylthioacetamide group at the 7β-position. []
Q3: How is this compound absorbed and distributed in the body?
A: this compound is administered intravenously or intramuscularly and exhibits good tissue penetration. [, ] Studies have shown its distribution into various tissues, including liver, bone, and middle ear mucosa. [, , ]
Q4: What is the primary route of elimination for this compound?
A: this compound is primarily excreted unchanged through the kidneys. [] This makes dosage adjustments necessary in patients with impaired renal function. [, ]
Q5: How do the pharmacokinetic properties of this compound change in elderly patients?
A: Elderly patients tend to exhibit prolonged this compound half-life, lowered clearance, and elevated area under the curve compared to younger individuals. [] This suggests slower metabolism and elimination in the elderly.
Q6: Is this compound effective against extended-spectrum β-lactamase (ESBL)-producing bacteria?
A: this compound has shown promising in vitro and in vivo activity against some ESBL-producing Enterobacteriaceae, particularly those carrying CTX-M-type ESBLs. [, , , , ] This makes it a potential alternative to carbapenems in specific clinical settings.
Q7: What types of infections has this compound been studied in?
A: this compound has been investigated in various infections, including bloodstream infections, urinary tract infections, surgical site infections, and neonatal sepsis. [, , , , , , ]
Q8: Are there any advantages to using this compound over other antibiotics, such as carbapenems?
A: In certain settings, this compound presents potential advantages as a carbapenem-sparing agent, particularly for infections caused by susceptible ESBL-producing bacteria. [, , ] Additionally, unlike some other β-lactams, this compound has not been associated with significant hemostatic defects. []
Q9: What are the known mechanisms of resistance to this compound?
A: Resistance to this compound can emerge through various mechanisms, including the production of certain β-lactamases (e.g., metallo-β-lactamases, AmpC β-lactamases), porin mutations leading to reduced permeability, and overexpression of efflux pumps. [, , ]
Q10: Is there a risk of developing cross-resistance between this compound and other antibiotics?
A: Yes, cross-resistance between this compound and other β-lactam antibiotics, particularly those with similar mechanisms of action, is possible. [, ] This highlights the importance of susceptibility testing before initiating treatment.
Q11: Are there specific patient populations where this compound use warrants caution?
A: Caution is advised when administering this compound to patients with a history of hypersensitivity to β-lactam antibiotics or those with pre-existing liver dysfunction. [, ]
Q12: Are there ongoing studies exploring novel this compound combinations?
A: Yes, ongoing research investigates the efficacy of this compound in combination with other antibiotics, such as fosfomycin and amikacin, for treating neonatal sepsis in resource-limited settings. [, , ] These combinations aim to address the rising threat of multidrug-resistant bacteria.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



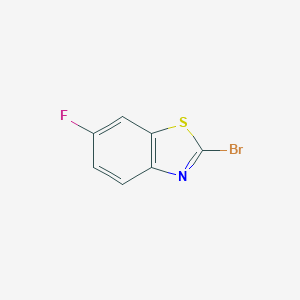
![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)
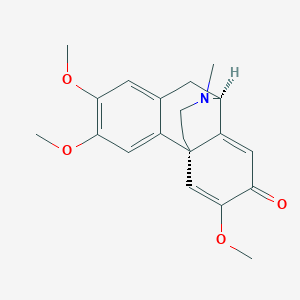
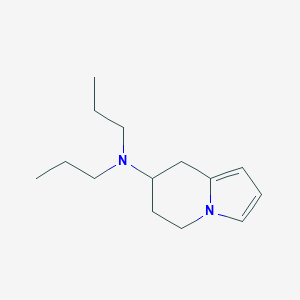
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
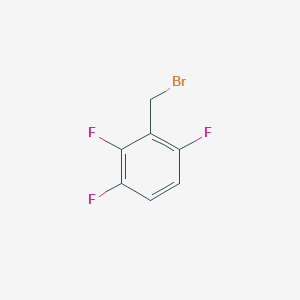
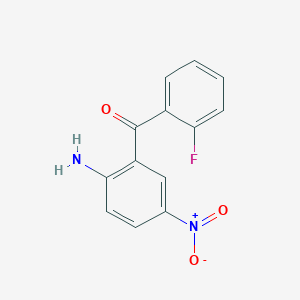
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
